![molecular formula C15H21NO2 B2872214 N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide CAS No. 2305537-78-2](/img/structure/B2872214.png)
N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity as a research chemical. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and its effects on the human body are similar to those of THC, the main psychoactive compound found in cannabis. In
Wirkmechanismus
The mechanism of action of N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide is similar to that of THC. It binds to CB1 and CB2 receptors in the brain and throughout the body, leading to the activation of various signaling pathways. This activation can result in a variety of effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior. N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide has been found to have a higher affinity for CB1 receptors than for CB2 receptors, which may account for some of its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide are similar to those of other cannabinoids. It has been found to have analgesic, anti-inflammatory, and anxiolytic effects, among others. It can also cause changes in mood and behavior, including euphoria, relaxation, and sedation. N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide has been found to have a longer duration of action than THC, which may make it useful for certain research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This can make it useful for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide is its relatively short history of use in scientific research. More studies are needed to fully understand its effects on the human body and its potential therapeutic uses.
Zukünftige Richtungen
There are many potential future directions for research involving N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide. One area of interest is its potential use as a therapeutic agent for various medical conditions, such as chronic pain, inflammation, and anxiety. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential benefits and limitations of N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide for these and other applications.
Synthesemethoden
The synthesis of N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide involves the reaction of 4-methyl-3-(3-methylbutoxy)benzaldehyde with prop-2-enamide in the presence of a Lewis acid catalyst. The resulting product is then purified using chromatography to obtain pure N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide. The synthesis method has been described in detail in a few research papers, and it is a relatively straightforward process that can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide has been used in numerous scientific studies to investigate the effects of cannabinoids on the human body. It has been found to have a high affinity for both CB1 and CB2 receptors, and it can activate these receptors with a potency similar to that of THC. N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety, among other things. It has also been used to investigate the role of the endocannabinoid system in various physiological processes.
Eigenschaften
IUPAC Name |
N-[4-methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-15(17)16-13-7-6-12(4)14(10-13)18-9-8-11(2)3/h5-7,10-11H,1,8-9H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQDHTUCFXTYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)
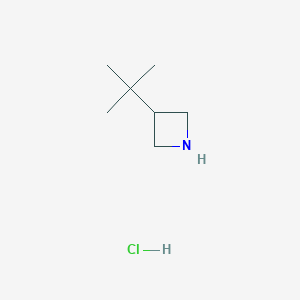
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)
![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)
![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2872141.png)
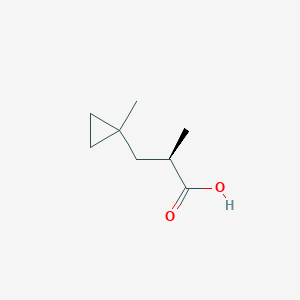
![2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol](/img/structure/B2872143.png)
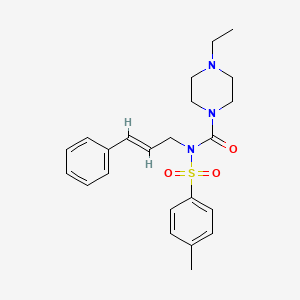
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2872146.png)
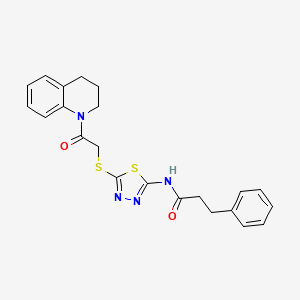
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2872151.png)
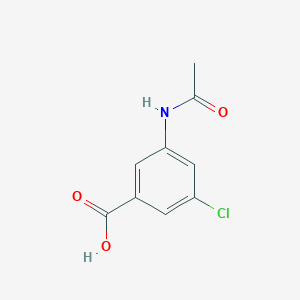

![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2872154.png)